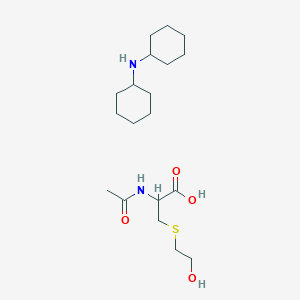
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-acetamido-3-(2-hidroxietilsulfanil)propanoico; N-ciclohexilciclohexanamina es un compuesto que combina las propiedades de un derivado de aminoácido y una amina orgánica. Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo acetamido, un grupo hidroxietilsulfanil y una porción de ciclohexilamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-acetamido-3-(2-hidroxietilsulfanil)propanoico; N-ciclohexilciclohexanamina generalmente implica varios pasos. Un enfoque común es comenzar con L-cisteína, que se somete a acetilación para formar N-acetil-L-cisteína. Este intermedio luego se hace reaccionar con 2-bromoetanol para introducir el grupo hidroxietilsulfanil. El paso final implica la formación de la sal de diciclohexilamonio haciendo reaccionar el producto con N-ciclohexilciclohexanamina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando el uso de reactores automatizados y sistemas de purificación. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlarían cuidadosamente para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-acetamido-3-(2-hidroxietilsulfanil)propanoico; N-ciclohexilciclohexanamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietilsulfanil se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo acetamido se puede reducir a una amina.
Sustitución: El grupo hidroxietil puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxietilsulfanil puede producir sulfoxidos o sulfonas, mientras que la reducción del grupo acetamido puede producir aminas primarias .
Aplicaciones Científicas De Investigación
El ácido 2-acetamido-3-(2-hidroxietilsulfanil)propanoico; N-ciclohexilciclohexanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en la modificación de proteínas y la actividad enzimática.
Medicina: Se investiga por sus propiedades antioxidantes y radioprotectoras.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-acetamido-3-(2-hidroxietilsulfanil)propanoico; N-ciclohexilciclohexanamina implica su interacción con diversos objetivos moleculares. El grupo hidroxietilsulfanil puede actuar como un eliminador de radicales libres, proporcionando efectos antioxidantes. El grupo acetamido puede interactuar con las enzimas, potencialmente inhibiendo o modificando su actividad. La porción de ciclohexilamina puede mejorar la solubilidad y estabilidad del compuesto, facilitando su uso en diversas aplicaciones .
Comparación Con Compuestos Similares
Compuestos similares
N-acetil-L-cisteína: Comparte el esqueleto de acetamido y cisteína, pero carece de los grupos hidroxietilsulfanil y ciclohexilamina.
Mercaptoetilcisteína: Estructura similar, pero sin el grupo acetamido.
L-cisteína: El aminoácido parental, que carece de los grupos acetamido e hidroxietilsulfanil.
Unicidad
Propiedades
Fórmula molecular |
C19H36N2O4S |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12) |
Clave InChI |
XLGHARKAPCCVFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















